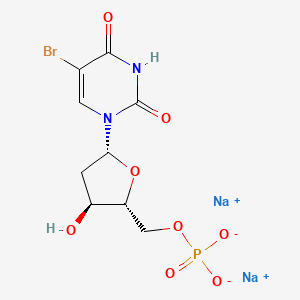
5-溴-2'-脱氧-5'-尿苷酸二钠盐
描述
5-溴-2'-脱氧尿苷 5'-(二氢磷酸酯): 是一种合成的胸腺嘧啶核苷类似物。它通常用于科学研究,以研究细胞增殖、DNA 合成和各种细胞过程。 由于该化合物能够在细胞周期S期被整合到DNA中,因此在分子生物学、遗传学和癌症研究领域特别有价值 .
科学研究应用
化学:
- 用作DNA合成和细胞增殖研究的标记物。
- 整合到DNA中以研究各种化学修饰的影响 .
生物学:
- 广泛用于细胞生物学,用于标记分裂细胞。
- 有助于跟踪细胞周期进程和识别增殖细胞 .
医学:
- 用于癌症研究,以研究肿瘤生长和对治疗的反应。
- 在癌症治疗中作为放射增敏剂,增强辐射对癌细胞的作用 .
工业:
- 用于开发用于检测细胞增殖的诊断工具和分析方法。
- 用于生产分子生物学研究的科研试剂和试剂盒 .
作用机制
机制: 5-溴-2'-脱氧尿苷 5'-(二氢磷酸酯)在细胞周期S期被整合到DNA中,以代替胸腺嘧啶。这种整合使研究人员能够追踪DNA合成和细胞增殖。 该化合物中的溴原子还可用于X射线衍射研究,以分析DNA结构 .
分子靶点和途径:
胸腺嘧啶合成酶: 该化合物靶向胸腺嘧啶合成酶,一种参与DNA合成的酶。
DNA复制途径: 它被整合到复制的DNA中,允许研究DNA复制和修复机制.
生化分析
Biochemical Properties
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt plays a significant role in biochemical reactions, particularly in the inhibition of DNA synthesis. It interacts with various enzymes and proteins involved in DNA replication and repair. One of the primary enzymes it interacts with is DNA polymerase, where it acts as a chain terminator during DNA synthesis. This interaction prevents the addition of further nucleotides, thereby halting DNA replication. Additionally, it can be incorporated into DNA strands by DNA polymerase, leading to mutations and strand breaks .
Cellular Effects
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt on cells are profound. It influences cell function by interfering with DNA replication and repair processes. This compound can induce cell cycle arrest and apoptosis in rapidly dividing cells, making it a useful tool in cancer research. It affects cell signaling pathways by causing DNA damage, which activates the DNA damage response (DDR) pathways. This activation leads to changes in gene expression and cellular metabolism, ultimately affecting cell survival and proliferation.
Molecular Mechanism
At the molecular level, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt exerts its effects through incorporation into DNA. Once incorporated, it causes mispairing during DNA replication, leading to mutations. It also inhibits the activity of DNA polymerase by acting as a chain terminator. This inhibition prevents the elongation of the DNA strand, effectively stopping DNA synthesis. Additionally, the presence of the bromine atom in the molecule enhances its ability to induce DNA strand breaks, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in cell cultures can lead to cumulative DNA damage, resulting in increased cell death and altered cellular functions. In in vitro studies, the temporal effects are often monitored to understand the kinetics of DNA damage and repair .
Dosage Effects in Animal Models
The effects of 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt in animal models are dose-dependent. At low doses, it can cause mild DNA damage and activate repair mechanisms. At higher doses, it induces significant DNA damage, leading to cell death and tissue toxicity. Threshold effects are observed where a certain dosage level results in a marked increase in adverse effects. Toxicity studies in animal models help determine the safe and effective dosage ranges for research applications.
Metabolic Pathways
5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is involved in metabolic pathways related to nucleotide metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which is then incorporated into DNA. The compound interacts with enzymes such as thymidine kinase and DNA polymerase during its metabolic activation and incorporation into DNA. These interactions affect the overall metabolic flux and levels of nucleotides within the cell .
Transport and Distribution
Within cells, 5-Bromo-2’-deoxy-5’-uridylic acid disodium salt is transported and distributed through various mechanisms. It is taken up by cells via nucleoside transporters and then phosphorylated to its active form. The compound can accumulate in the nucleus, where it exerts its effects on DNA synthesis and repair. Its distribution within tissues depends on factors such as tissue permeability and the presence of specific transporters .
准备方法
合成路线和反应条件: 5-溴-2'-脱氧尿苷 5'-(二氢磷酸酯)的合成通常涉及2'-脱氧尿苷的溴化,然后进行磷酸化。溴化是在受控条件下使用溴或溴化剂实现的。 然后纯化磷酸化产物以获得所需的化合物 .
工业生产方法: 5-溴-2'-脱氧尿苷 5'-(二氢磷酸酯)的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的高纯度和一致性。 该化合物通常以结晶形式生产,并在特定条件下储存以保持其稳定性 .
化学反应分析
反应类型:
取代反应: 5-溴-2'-脱氧尿苷 5'-(二氢磷酸酯)中的溴原子可以进行亲核取代反应。
氧化和还原: 该化合物可以参与氧化和还原反应,尽管这些反应不太常见。
常见试剂和条件:
溴化剂: 用于初始溴化步骤。
磷酸化剂: 用于引入磷酸基团。
溶剂: 常见的溶剂包括水、乙醇和二甲基亚砜 (DMSO)。
主要产物:
5-溴-2'-脱氧尿苷: 磷酸化之前的首要产物。
5-溴-2'-脱氧尿苷 5'-(二氢磷酸酯): 磷酸化后的最终产物.
相似化合物的比较
类似化合物:
5-碘-2'-脱氧尿苷: 另一种用于类似应用的胸腺嘧啶类似物。
5-氟-2'-脱氧尿苷: 用于癌症研究和治疗。
2'-脱氧尿苷: 5-溴-2'-脱氧尿苷的非卤代类似物.
独特性: 5-溴-2'-脱氧尿苷 5'-(二氢磷酸酯)由于其溴原子而具有独特性,这使得它在X射线衍射研究中具有特定的应用,并可用作放射增敏剂。 它被整合到DNA中为研究细胞增殖和DNA合成提供了宝贵的工具 .
属性
IUPAC Name |
disodium;[5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN2O8P.2Na/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18;;/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAOEOILGHOCX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)([O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN2Na2O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51432-32-7 | |
| Record name | 5'-Uridylic acid, 5-bromo-2'-deoxy-, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.983 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



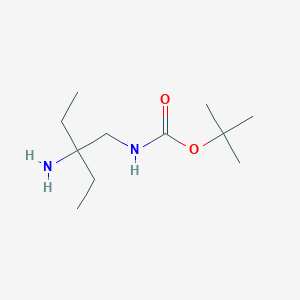



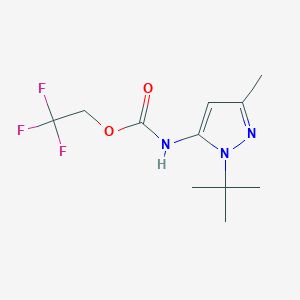
![2,2,2-trifluoroethyl N-[2-(4-ethylpiperazin-1-yl)phenyl]carbamate](/img/structure/B1524873.png)
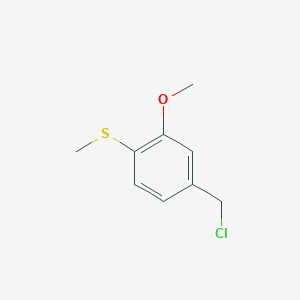
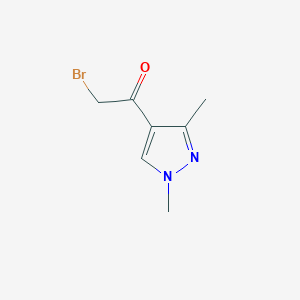

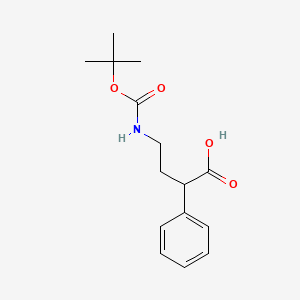
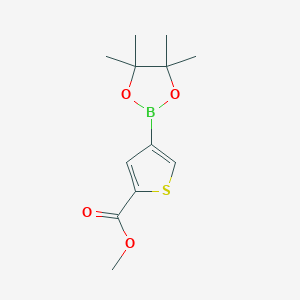

![5-(3-([1,1'-Biphenyl]-3-yl)prop-1-yn-1-yl)-6-ethylpyrimidine-2,4-diamine](/img/structure/B1524884.png)
